3-(2-Quinolinyl)acrylic acid
Overview
Description
3-(2-Quinolinyl)acrylic acid is a chemical compound with the molecular formula C₁₂H₉NO₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has garnered attention due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-(2-Quinolinyl)acrylic acid typically involves the reaction of quinoline derivatives with acrylic acid. One common method includes the condensation of quinoline-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Industrial production methods often employ greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
3-(2-Quinolinyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 3-(2-Quinolinyl)propionic acid.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position, using reagents such as bromine or chlorine.
Addition: The double bond in the acrylic acid moiety can undergo addition reactions with halogens or hydrogen halides, forming halogenated derivatives
Scientific Research Applications
3-(2-Quinolinyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound exhibits biological activities, including antimicrobial and anticancer properties, making it a valuable tool in drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Quinolinyl)acrylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(2-Quinolinyl)acrylic acid can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxylic acid: Similar in structure but lacks the acrylic acid moiety, leading to different chemical reactivity and biological activity.
3-(2-Quinolinyl)propionic acid: A reduced form of this compound, with different physical and chemical properties.
Fluoroquinolones: A class of antibiotics derived from quinoline, known for their broad-spectrum antimicrobial activity
Properties
IUPAC Name |
(E)-3-quinolin-2-ylprop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-8H,(H,14,15)/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJIDQGIAPCVMU-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6287-63-4, 81124-50-7 | |
Record name | 2-Quinolineacrylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-QUINOLINYL)-2-PROPENOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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